Formamide, N-(5-chloro-2,4-dimethoxyphenyl)-
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Overview
Description
Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- is a chemical compound with the molecular formula C9H10ClNO3 It is known for its unique structure, which includes a formamide group attached to a 5-chloro-2,4-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- can be synthesized through the reaction of 5-chloro-2,4-dimethoxyaniline with formic acid. The reaction typically involves heating the mixture to facilitate the formation of the formamide bond. The reaction conditions may vary, but a common method involves refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- exerts its effects involves interactions with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and methoxy groups on the phenyl ring can also participate in various interactions, affecting the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- Formamide, N-(2,4-dimethoxyphenyl)-
- Formamide, N-(5-chloro-2-methoxyphenyl)-
- Formamide, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylacetamide
Uniqueness
Formamide, N-(5-chloro-2,4-dimethoxyphenyl)- is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which confer distinct chemical and physical properties. These functional groups influence the compound’s reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
71862-07-2 |
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Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)formamide |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-9(14-2)7(11-5-12)3-6(8)10/h3-5H,1-2H3,(H,11,12) |
InChI Key |
BEVYVHFVUZEDRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC=O)Cl)OC |
Origin of Product |
United States |
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